molecular formula C17H33NO4 B2531899 Boc-D-MeAund(2)-OH CAS No. 2389078-22-0

Boc-D-MeAund(2)-OH

Cat. No. B2531899
CAS RN: 2389078-22-0
M. Wt: 315.454
InChI Key: CWBDRWNFANKWSD-CQSZACIVSA-N
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Description

Boc-D-MeAund(2)-OH is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biotechnology, and material science. This compound is a derivative of L-aspartic acid and is commonly used as a building block in peptide synthesis.

Scientific Research Applications

Chemisorption Phenomena and Surface Reactions

Shustorovich discussed chemisorption based on perturbation theory (PT) and bond-order conservation (BOC), highlighting experimental puzzles in chemisorption and developing new analytic approaches. These findings relate to adsorbate-induced surface polarization and various chemisorption phenomena (Shustorovich, 1986).

Photocatalysis and Environmental Applications

Ni et al. reviewed the fabrication, modification, and application of (BiO)2CO3-based photocatalysts, emphasizing their potential in fields such as healthcare and environmental pollution control. Modification strategies to enhance photocatalytic performance under visible light are elaborated, providing insights into optimizing photocatalytic materials for environmental applications (Ni et al., 2016).

Organic Synthesis and Catalyst Development

Lee and Hoveyda presented a Cu-catalyzed method for efficient boron-copper addition processes involving aryl olefins, highlighting the synthesis of organoborane isomers. This research demonstrates the role of catalysts in organic synthesis, offering insights into the development of novel catalysts for organic reactions (Lee & Hoveyda, 2009).

properties

IUPAC Name

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]undecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4/c1-6-7-8-9-10-11-12-13-14(15(19)20)18(5)16(21)22-17(2,3)4/h14H,6-13H2,1-5H3,(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBDRWNFANKWSD-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-D-MeAund(2)-OH

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